1-(2-Methoxypyridin-3-yl)ethanol

Description

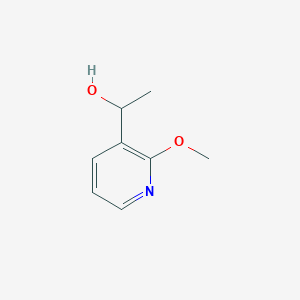

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIFVHCCBIVTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-02-1 | |

| Record name | 1-(2-Methoxypyridin-3-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Organic Chemistry and Reactivity of 1 2 Methoxypyridin 3 Yl Ethanol

Reaction Mechanisms of Oxidation and Reduction Pathways

The presence of both a reducible pyridine (B92270) ring and an oxidizable alcohol moiety allows for a range of redox transformations.

The secondary alcohol group of 1-(2-Methoxypyridin-3-yl)ethanol can be readily oxidized to the corresponding ketone, 1-(2-Methoxypyridin-3-yl)ethanone. This transformation is a standard reaction in organic synthesis. The reaction proceeds via the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom.

Common laboratory reagents for this purpose include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based oxidants (e.g., manganese dioxide, MnO₂), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The mechanism for these reactions generally involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an E2-type elimination to form the ketone. For instance, the synthesis of the related N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide involves the formation of a ketone from an alcohol precursor, highlighting the feasibility of such transformations on this ring system. nih.gov

Table 1: Common Oxidation Reagents for Secondary Alcohols

| Reagent/System | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium(VI) reagent, typically used in dichloromethane (B109758) (DCM), that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers mild conditions and broad functional group tolerance for the oxidation of alcohols to aldehydes or ketones. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and mild conditions. |

| Manganese Dioxide (MnO₂) | A chemoselective reagent that preferentially oxidizes allylic and benzylic alcohols. Given the pyridyl group, it could be effective for this substrate. |

This table is generated based on general organic chemistry principles and is applicable to the specified compound.

The pyridine ring, being an electron-deficient aromatic system, is susceptible to reduction (hydrogenation) to form the corresponding piperidine (B6355638) derivative. This transformation typically requires a catalyst and a source of hydrogen. rsc.org The hydrogenation of pyridines can be challenging because the nitrogen atom can bind to the metal catalyst and act as a poison. rsc.org However, various effective catalytic systems have been developed.

Heterogeneous catalysts like platinum oxide (PtO₂), rhodium-on-carbon (Rh/C), and Raney nickel are commonly used, often requiring high pressures of hydrogen gas and elevated temperatures. liv.ac.ukacs.org Homogeneous catalysts, such as rhodium complexes, have also been shown to be highly effective under milder conditions. rsc.orgliv.ac.uk For instance, rhodium oxide (Rh₂O₃) has been successfully used for the reduction of various functionalized pyridines at low catalyst loadings and mild temperatures (40 °C) and pressures (5 bar H₂). rsc.org Electrocatalytic hydrogenation using a rhodium-on-carbon-felt (Rh/C-felt) cathode also provides a quantitative route to piperidines from pyridines under ambient conditions. nih.govacs.org

The mechanism of catalytic hydrogenation involves the adsorption of the pyridine ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring until it is fully saturated.

Table 2: Selected Catalytic Systems for Pyridine Reduction

| Catalyst System | Conditions | Product Type | Citation |

| [Cp*RhCl₂]₂ / HCOOH-Et₃N | 40°C, N₂ atmosphere | Piperidines & Tetrahydropyridines | liv.ac.uk |

| Rh₂O₃ / H₂ (5 bar) | 40°C, in TFE | Piperidines | rsc.org |

| Rh/KB / Electrolysis | 25°C, aqueous | Piperidines | nih.govacs.org |

| Platinum Oxide (Adam's catalyst) | H₂ gas, various solvents | Piperidines | acs.org |

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound has a distinct electronic character. The ring nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Conversely, it activates these same positions for nucleophilic attack. quimicaorganica.orgyoutube.com The 2-methoxy group, being an electron-donating group, counteracts this effect by increasing electron density, primarily at the ortho (C3) and para (C5) positions relative to itself.

Nucleophilic Aromatic Substitution (SₙAr): With a suitable leaving group (like a halide) at the C2 or C6 position, nucleophilic substitution is highly favored. quimicaorganica.org In the case of this compound, the methoxy (B1213986) group itself could potentially be displaced by a very strong nucleophile, though this is less common than displacement of a halogen. More relevant is the influence of the existing substituents on the addition of a nucleophile to an activated pyridine ring. For example, studies on 3-methoxypyridine (B1141550) show that nucleophilic amination can occur, demonstrating the possibility of substitution on the ring. ntu.edu.sg

Electrophilic Aromatic Substitution (EAS): Pyridine itself undergoes electrophilic substitution only under harsh conditions, directing the incoming electrophile to the C3 position. youtube.com However, the activating methoxy group at the C2 position in this compound will strongly direct incoming electrophiles to the ortho (C3) and para (C5) positions. Given that the C3 position is already substituted, the most likely site for electrophilic attack (e.g., nitration, halogenation) would be the C5 position. Computational studies on the nitration of pyridine-N-oxide show that the kinetic product is the ortho-nitro compound, but the para product is favored with explicit solvation, which aligns with the directing effect of the oxygen group. rsc.org

Reactivity of the Methoxy Group: O-Demethylation and its Mechanistic Implications

The methoxy group on the pyridine ring can be cleaved to yield the corresponding pyridin-2-one or hydroxypyridine tautomer. This O-demethylation is a crucial reaction, often employed in the synthesis of biologically active compounds. nih.gov

Several reagents can effect this transformation. Strong Lewis acids like boron tribromide (BBr₃) are highly effective. chem-station.com The mechanism involves the coordination of the Lewis acidic boron atom to the methoxy oxygen, making the methyl group highly electrophilic. A bromide ion then attacks the methyl group in an Sₙ2 fashion, releasing methyl bromide and forming a boron-oxygen bond, which is subsequently hydrolyzed to give the hydroxyl group. chem-station.com

Furthermore, highly chemoselective methods have been developed. L-selectride (lithium tri-sec-butylborohydride) has been shown to demethylate methoxypyridines in high yield without affecting anisole (B1667542) (methoxybenzene) moieties that might be present in the same molecule. thieme-connect.comelsevierpure.com This selectivity is attributed to the different rates of aryl methyl ether cleavage. The reaction with L-selectride proceeds by nucleophilic attack on the methyl group. thieme-connect.com

Table 3: Reagents for O-Demethylation of Methoxypyridines

| Reagent | Conditions | Mechanistic Feature | Citation |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to rt) in DCM | Strong Lewis acid activation of oxygen | chem-station.com |

| L-Selectride | Reflux in THF | Nucleophilic attack by hydride on methyl group | thieme-connect.comelsevierpure.com |

| 47% Hydrobromic Acid (HBr) | High temperature (e.g., 130°C) | Brønsted acid protonation of oxygen, followed by Sₙ2 attack by Br⁻ | nih.govchem-station.com |

| Aluminum Chloride (AlCl₃) | Heating in a suitable solvent | Lewis acid activation, similar to BBr₃ but less reactive | chem-station.com |

Chiral Stability and Stereochemical Transformations

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The stability of this chiral center is generally high under neutral or basic conditions.

However, under certain reaction conditions, racemization can occur. For example, reactions that proceed through a planar intermediate, such as oxidation to the ketone followed by reduction, will destroy the original stereochemistry. If a non-stereoselective reducing agent is used to convert the resulting ketone back to the alcohol, a racemic mixture (an equal mixture of both enantiomers) will be formed.

Furthermore, conditions that promote an Sₙ1-type reaction at the chiral center, such as treatment with a strong acid that can protonate the hydroxyl group and allow it to leave as water, would lead to a planar carbocation intermediate, resulting in racemization. Sₙ2 reactions at this center would proceed with an inversion of configuration. libretexts.org To obtain a single enantiomer of this compound, either an asymmetric synthesis or a chiral resolution of the racemic mixture would be necessary.

Ligand Exchange Reactions and Complexation Behavior (e.g., with Gold(I) Complexes)

The pyridine nitrogen in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent coordinating atom for metal ions. The hydroxyl group can also potentially coordinate to a metal center, allowing the molecule to act as a bidentate ligand.

This compound is expected to form stable complexes with a variety of transition metals. Of particular interest is its interaction with gold(I). Gold(I) complexes, often with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are known to undergo ligand scrambling or exchange reactions. acs.org

Studies on related (NHC)Au(I)Br complexes bearing a methoxypyridyl moiety have shown that they undergo ligand exchange in solution to form bis(NHC)gold(I) species. acs.org The polarity of the solvent was found to influence this transformation. It is plausible that this compound could participate in similar equilibria, acting as a ligand that can be displaced or can itself displace other ligands from a metal center like gold(I). The stability and reactivity of such a complex would be influenced by factors like solvent, temperature, and the presence of other coordinating species. acs.org Gold(III) complexes with substituted pyridine ligands have also been synthesized and studied for their chemical and biological properties. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereoisomeric Differentiation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-(2-Methoxypyridin-3-yl)ethanol provides characteristic signals that are crucial for its identification. The chemical shifts (δ) are influenced by the electronic effects of the methoxy (B1213986) group and the pyridine (B92270) ring.

Methyl Protons (CH₃-CH): A doublet signal is expected around 1.5 ppm due to the coupling with the adjacent methine proton.

Methine Proton (CH-OH): This proton typically appears as a quartet downfield, around 4.9-5.1 ppm, resulting from coupling with the methyl protons.

Methoxy Protons (O-CH₃): A sharp singlet for the methoxy group protons is anticipated around 3.9 ppm.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and can appear as a broad singlet. Its position is dependent on concentration, temperature, and solvent.

Pyridine Ring Protons: The protons on the pyridine ring will exhibit distinct signals in the aromatic region (approximately 7.0-8.2 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on data for analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethanol side chain) | ~1.5 | Doublet |

| CH (ethanol side chain) | ~4.9 - 5.1 | Quartet |

| OCH₃ | ~3.9 | Singlet |

| OH | Variable | Broad Singlet |

| Pyridine H-4 | ~7.3 | Multiplet |

| Pyridine H-5 | ~7.8 | Multiplet |

| Pyridine H-6 | ~8.1 | Multiplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Methyl Carbon (CH₃): This carbon will appear at the most upfield region of the spectrum, typically around 20-25 ppm.

Methine Carbon (CH-OH): The carbon bearing the hydroxyl group is expected to resonate in the range of 65-70 ppm.

Methoxy Carbon (O-CH₃): The methoxy carbon signal is usually found around 55 ppm.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have signals in the aromatic region (120-160 ppm). The carbon attached to the methoxy group (C-2) will be significantly downfield, while the other carbons will have shifts influenced by the nitrogen atom and the ethanol (B145695) substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on data for analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ethanol side chain) | ~24 |

| CH (ethanol side chain) | ~67 |

| OCH₃ | ~55 |

| Pyridine C-3 | ~138 |

| Pyridine C-4 | ~124 |

| Pyridine C-5 | ~136 |

| Pyridine C-6 | ~147 |

| Pyridine C-2 | ~158 |

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the ethanol side chain, confirming their connectivity. Correlations between the adjacent protons on the pyridine ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, it would link the quartet at ~5.0 ppm to the carbon at ~67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between different functional groups. For instance, correlations would be expected between the methine proton of the ethanol group and the C-3 and C-4 carbons of the pyridine ring, confirming the position of the substituent.

Since this compound is a chiral molecule, existing as a pair of enantiomers, determining the enantiomeric excess (ee) is often necessary. This can be achieved using chiral NMR shift reagents. rug.nl These are typically paramagnetic lanthanide complexes that can reversibly bind to the chiral substrate. tcichemicals.comlibretexts.org The formation of diastereomeric complexes leads to separate signals for the enantiomers in the NMR spectrum, allowing for their quantification by integrating the respective peaks. nih.govresearchgate.net The use of these reagents can cause significant shifts in the proton resonances, which helps to resolve overlapping signals. slideshare.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. rsc.org

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methine groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹.

C=N and C=C Stretch: Stretching vibrations of the pyridine ring (C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region. rsc.org

C-O Stretch: The C-O stretching vibrations from the alcohol and the methoxy ether group will result in strong bands in the 1050-1250 cm⁻¹ range. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Alkyl | C-H Stretch | 2850-3000 |

| Aromatic | C-H Stretch | 3000-3100 |

| Pyridine Ring | C=N, C=C Stretch | 1400-1600 |

| Alcohol/Ether | C-O Stretch | 1050-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is the primary chromophore. The spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. scielo.org.zaresearchgate.net The presence of the methoxy and hydroxyl substituents will influence the position and intensity of these absorption maxima. The measurement of absorbance in the UV region is also a standard method to check for impurities in ethanol-based solutions. shimadzu.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometric analysis would confirm its molecular formula, C₈H₁₁NO₂, corresponding to a molecular weight of 153.18 g/mol .

While comprehensive public data on the specific fragmentation pattern of this compound is limited, general principles of mass spectrometry suggest likely fragmentation pathways. The molecular ion peak ([M]⁺) would be observed at m/z 153. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation patterns for similar aromatic alcohols include the loss of a methyl group (•CH₃) from the methoxy substituent, the loss of a water molecule (H₂O) from the ethanol side chain, or the cleavage of the bond between the pyridine ring and the ethanol group.

A detailed analysis would provide specific m/z values for the fragment ions, offering conclusive evidence for the compound's structure. The relative abundances of these fragments would also provide insights into the stability of different parts of the molecule.

| Analysis Type | Expected Observation |

| Molecular Ion Peak ([M]⁺) | m/z 153 |

| Common Fragment Ions | Fragments corresponding to the loss of •CH₃, H₂O, or the ethanol side chain. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, studies on closely related 2-methoxypyridine (B126380) derivatives have been conducted, revealing insights into how the methoxy group and other substituents influence the crystal packing and intermolecular interactions. nih.gov For instance, the crystal structure of other functionalized pyridines often reveals the formation of hydrogen bonds involving the pyridine nitrogen and other hydrogen-bond donors or acceptors, as well as π-π stacking interactions between the aromatic rings.

| Parameter | Expected Information from X-ray Crystallography |

| Crystal System & Space Group | Defines the symmetry of the unit cell. |

| Unit Cell Dimensions | Provides the size and shape of the unit cell (a, b, c, α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Intermolecular Interactions | Details on hydrogen bonding, π-π stacking, and other non-covalent interactions. |

Computational Chemistry and Theoretical Studies on 1 2 Methoxypyridin 3 Yl Ethanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For 1-(2-Methoxypyridin-3-yl)ethanol, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement and to analyze its electronic landscape.

Optimization Procedures and Minimum Energy Conformations

The first step in a computational study is to find the molecule's most stable structure, known as the minimum energy conformation. This is achieved through a process called geometry optimization. Using a specified basis set, such as 6-311++G(d,p), the DFT method systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy. tandfonline.com For this compound, this would involve considering the rotational freedom around the C-C bond connecting the ethanol (B145695) side chain to the pyridine (B92270) ring and the C-O bond of the methoxy (B1213986) group. The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase.

HOMO-LUMO Energy Analysis and Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. tandfonline.com

For pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO can be localized on the ring or its substituents. In this compound, the methoxy and ethanol substituents would influence the energy and distribution of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.com For a similar compound, 1-(6-methoxypyridin-3-yl)-derivative, a HOMO-LUMO gap of approximately 4.1 eV was calculated using the B3LYP/6-311++G(d,p) level of theory. It is expected that this compound would have a comparable energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.4 |

| Gap (ΔE) | 4.1 |

Note: These are hypothetical values based on similar compounds and are for illustrative purposes.

Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. tandfonline.com

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. uni-muenchen.de

In this compound, NBO analysis would reveal interactions such as the donation of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring and the side chain. smolecule.com These donor-acceptor interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. uni-muenchen.de

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the structural elucidation of compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of 1H and 13C nuclei. tandfonline.com For this compound, the predicted NMR spectra would show characteristic signals for the protons and carbons of the pyridine ring, the methoxy group, and the ethanol side chain. For instance, the protons of the pyridine ring would appear in the aromatic region, while the methoxy protons would be a singlet in the upfield region. The protons of the ethanol group would show characteristic splitting patterns. Theoretical calculations for 3-methoxypyridine (B1141550) have shown good correlation with experimental data. cmst.eu

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT methods. The predicted IR spectrum for this compound would show characteristic stretching and bending vibrations. Key expected bands would include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and alkyl groups, C-O stretching of the methoxy and alcohol groups, and the C=N and C=C stretching vibrations of the pyridine ring. researchgate.net For a related compound, 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one, the carbonyl stretching vibration is a prominent feature. smolecule.com For the ethanol analogue, a broad O-H stretching band would be a key identifying feature.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. tandfonline.com The predicted UV-Vis spectrum of this compound would likely show absorptions corresponding to π→π* transitions within the pyridine ring. The presence of the methoxy and ethanol substituents would cause shifts in the absorption maxima compared to unsubstituted pyridine. Studies on other pyridine derivatives often show electronic transitions in the UV region. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Range |

| ¹H NMR | Pyridine Protons | 7.0 - 8.5 ppm |

| Methoxy Protons | 3.8 - 4.0 ppm | |

| Ethanol Protons (CH, CH₃) | 1.0 - 5.0 ppm | |

| ¹³C NMR | Pyridine Carbons | 110 - 165 ppm |

| Methoxy Carbon | ~55 ppm | |

| Ethanol Carbons | 20 - 70 ppm | |

| IR | O-H Stretch (Alcohol) | 3200 - 3600 cm⁻¹ (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 cm⁻¹ | |

| C-O Stretch (Methoxy, Alcohol) | 1000 - 1300 cm⁻¹ | |

| UV-Vis | π→π* Transitions | 200 - 300 nm |

Note: These are predicted ranges based on general principles and data for analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. For this compound, MD simulations could be used to explore its conformational landscape in more detail than static DFT calculations.

Furthermore, MD simulations are particularly useful for investigating the effects of solvents on a molecule's structure and behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol), one can observe how the solvent influences the conformational preferences and intermolecular interactions of the solute. osti.govmdpi.com For a polar molecule like this compound, hydrogen bonding interactions with protic solvents would be significant and could be studied in detail using MD simulations. These simulations can provide insights into properties like solubility and how the molecule behaves in a biological environment. mdpi.com

Applications in Medicinal Chemistry and Biological Investigations

Role as Chiral Ligands in Asymmetric Catalysis

The structure of 1-(2-methoxypyridin-3-yl)ethanol, featuring a chiral carbinol center adjacent to a pyridine (B92270) ring, is characteristic of a class of compounds known as pyridyl alcohols. These molecules are effective as chiral ligands in asymmetric catalysis because the pyridine nitrogen and the alcohol oxygen can coordinate to a metal center, creating a defined, chiral environment that influences the stereochemical outcome of a reaction. diva-portal.orgresearchgate.net

Enantioselective Additions (e.g., Diethylzinc (B1219324) to Aldehydes)

Chiral pyridyl alcohols, a class to which this compound belongs, have been successfully employed as ligands in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. diva-portal.orgresearchgate.net This reaction is a fundamental method for creating chiral secondary alcohols, which are valuable building blocks in organic synthesis.

In these catalytic systems, the pyridyl alcohol ligand, in conjunction with a titanium (IV) isopropoxide promoter, coordinates to the zinc reagent. researchgate.netmdpi.com This coordination forms a chiral complex that directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the resulting alcohol product. Research has shown that the absolute configuration of the carbinol carbon in the pyridyl alcohol ligand is the primary determinant of the product's stereochemistry. diva-portal.org While electronic variations on the pyridine ring have a minor influence, the steric properties of the ligand are crucial for achieving high levels of enantioselectivity. diva-portal.org Various pyridyl alcohol-based ligands have been demonstrated to yield products with high enantiomeric excess (ee). researchgate.netwikipedia.org

Table 1: Examples of Pyridinyl Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes This table presents data for representative pyridinyl alcohol ligands to illustrate the principle, as specific data for this compound was not found in the reviewed literature.

| Ligand Structure (General Class) | Aldehyde Substrate | Product Enantiomeric Excess (ee) | Reference |

| Chiral Pyridinyl Alcohols | Aromatic and Aliphatic Aldehydes | Up to 96% | researchgate.netmdpi.com |

| Fructose-derived β-amino alcohols | Aromatic and Aliphatic Aldehydes | Up to 96% | mdpi.comcitedrive.com |

| Azetidine Alcohols | Aromatic Aldehydes | 94-100% | wikipedia.org |

Palladium-Catalyzed Allylic Alkylations

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov The effectiveness of this reaction heavily relies on the design of the chiral ligand, which controls the stereochemical outcome. Chiral ligands containing a pyridine moiety, often in a P,N-ligand format where a phosphine (B1218219) group is also present, have proven to be highly effective. diva-portal.orgthieme-connect.com

Pyridyl phosphinite ligands, which can be synthesized from pyridyl alcohols, have been evaluated in Pd-AAA reactions. diva-portal.org In these cases, the ligand coordinates to the palladium center, influencing the orientation of the π-allyl intermediate and the regioselectivity of the nucleophilic attack. thieme-connect.com The absolute configuration of the carbon that was formerly the carbinol carbon in the pyridyl alcohol dictates the sense of chiral induction. diva-portal.org Newly designed 2-(phosphinoaryl)pyridine ligands have achieved high enantioselectivity (up to 98% ee) in the allylic alkylation of substrates like 1,3-diphenyl-2-propen-1-yl acetate (B1210297) with dimethyl malonate. thieme-connect.com While C2-symmetric ligands have long been dominant, non-symmetric P,N-ligands are increasingly recognized for their ability to control stereochemistry through both steric and electronic effects. thieme-connect.comnih.gov

Derivatives as Pharmacological Agents and Precursors in Drug Development

The 2-methoxypyridine (B126380) moiety, the core of this compound, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated as potent and selective inhibitors of various enzymes and modulators of critical signaling pathways implicated in a range of diseases.

Modulation of Biological Pathways through Molecular Target Interaction

Derivatives featuring the 2-methoxypyridin-3-yl group have been identified as key modulators of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its abnormal activation is a hallmark of many human cancers and inflammatory diseases. nih.govnih.gov

Compounds incorporating a 2-methoxypyridin-3-yl N-arylsulfonamide core structure have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov Molecular modeling and structure-activity relationship (SAR) studies reveal that the 2-methoxypyridine group often serves as a crucial hinge-binding motif, interacting with key residues in the active site of these kinases. For example, in a series of sulfonamide methoxypyridine derivatives, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure was found to be critical for potent PI3K inhibitory activity. The inhibition of both PI3K and mTOR can effectively block the entire signaling cascade, including feedback loops, making dual inhibitors a promising strategy for cancer therapy. nih.gov

Inhibition of Enzymes (e.g., Phosphodiesterase 5, PI3K/mTOR)

The versatility of the 2-methoxypyridine scaffold is evident in its use to target distinct enzyme families, including phosphodiesterases and kinases.

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a validated target for erectile dysfunction and pulmonary hypertension. nih.govmedicalnewstoday.comnih.gov A series of N-(pyridin-3-ylmethyl)quinoline derivatives were developed as PDE5 inhibitors, with one lead compound, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile (compound 4b), showing a potent PDE5 inhibitory concentration (IC50) of 20 nM. This research highlights how the methoxypyridine moiety contributes to potent enzyme inhibition and improved metabolic stability, making such derivatives promising leads for treating neurodegenerative diseases like Alzheimer's, where PDE5 is also implicated.

PI3K/mTOR Inhibition: As mentioned previously, the 2-methoxypyridin-3-yl group is a cornerstone in the design of dual PI3K/mTOR inhibitors. nih.gov Numerous studies have synthesized and evaluated derivatives containing this scaffold, leading to compounds with nanomolar inhibitory activity against both enzymes. For instance, NSC765844, an orally available compound built on an arylsulfonamide scaffold containing the 2-methoxypyridin-3-yl moiety, showed potent inhibition with IC50 values of 1.3 nM for PI3Kα and 3.8 nM for mTOR. nih.gov Such dual inhibitors are under investigation for their ability to overcome drug resistance and improve outcomes in cancer treatment. nih.gov

Table 2: Inhibitory Activity of Representative 2-Methoxypyridine Derivatives

| Compound / Derivative Class | Target Enzyme(s) | Key Structural Feature | IC50 Value(s) | Reference |

| Compound 4b | PDE5 | 4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline | 20 nM | |

| NSC765844 | PI3Kα / mTOR | N-(2-methoxypyridin-3-yl)arylsulfonamide | 1.3 nM / 3.8 nM | nih.gov |

Antimicrobial and Anti-inflammatory Properties of Derivatives

The therapeutic potential of 2-methoxypyridine derivatives extends to infectious and inflammatory diseases.

Antimicrobial Properties: Pyridine-based compounds are well-established as a source of antimicrobial agents. nih.govnih.gov Various derivatives, including those containing imidazo[2,1-b] diva-portal.orgresearchgate.netwikipedia.orgthiadiazole moieties attached to a pyridine ring, have demonstrated significant antibacterial and antifungal activity. nih.gov For example, a 4-F substituted pyridine derivative showed antibacterial activity twice that of the control drug gatifloxacin. nih.gov Other studies on condensed pyrimidine (B1678525) derivatives and 2-aminopyridine (B139424) derivatives confirm the broad potential of this chemical space for developing new antimicrobial drugs to combat resistant strains. nih.govrjptonline.org While direct studies on this compound derivatives are less common, the established activity of the broader pyridine class suggests this is a promising avenue for future research.

Anti-inflammatory Properties: Inflammation is a complex biological response, and several pathways involving pyridine-containing molecules have been explored. The inhibition of the PI3K/mTOR pathway by 2-methoxypyridine derivatives has direct anti-inflammatory consequences. nih.gov Studies using PI3K/mTOR dual inhibitors have shown a marked decrease in pro-inflammatory cytokines and NF-κB levels in cell models of neuroinflammation. nih.gov Separately, other pyridine derivatives have been investigated for their anti-inflammatory effects. For example, derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory activity, potentially through the chelation of iron, which is necessary for the function of pro-inflammatory enzymes like cyclooxygenase (COX). nih.gov A naturally occurring compound, 2-methoxy-4-vinylphenol, has also been shown to exert potent anti-inflammatory effects by suppressing NF-κB and MAPK activation. nih.gov These findings underscore the potential of methoxypyridine-containing structures as leads for novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological efficacy. While specific SAR studies for derivatives of this compound are not extensively documented in publicly available literature, the principles can be understood from research on related pyridine compounds.

SAR studies on substituted pyridines have shown that even minor changes to the substituents can lead to dramatic shifts in toxicity and biological activity. nih.gov For instance, in a series of functionalized pyridine derivatives tested for insecticidal properties, the type and position of substituent groups were critical. Derivatives featuring specific substitutions demonstrated the highest toxicological effectiveness against aphids, with LC₅₀ values as low as 0.498 mg/L, highlighting the sensitivity of the structure-activity relationship. acs.org

In another context, the synthesis of various pyrimidine and pyridine derivatives revealed that their cytotoxic effects against several human cancer cell lines were highly dependent on their chemical structures. nih.gov The strategic placement of a methoxy (B1213986) group on a pyridine ring can also be used to modulate the basicity of the pyridine nitrogen, which can facilitate certain chemical reactions that are otherwise low-yielding. nih.gov This modulation of electronic properties is a key consideration in designing derivatives with desired activities.

Table 1: Illustrative SAR Data for Functionalized Pyridine Derivatives Against Aphis craccivora

| Compound ID | Description | LC₅₀ (mg/L) after 48h acs.org |

| 1d | Pyridine derivative | 0.593 |

| 1f | Pyridine derivative | 0.498 |

| Acetamiprid | Reference Insecticide | 0.267 |

This table illustrates how different substitutions on a pyridine core can result in varying levels of biological activity, a central concept of SAR studies.

Molecular Docking and In Silico Analysis of Biological Interactions

Computational methods, such as molecular docking and in silico analysis, are invaluable for predicting how a molecule might interact with biological targets, thereby guiding further experimental work.

Binding Affinity Prediction with Enzymes and Receptors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often quantified by a binding affinity or docking score, typically in kcal/mol.

While docking studies specifically for this compound are not prominent, research on analogous structures provides a clear picture of the methodology. For example, in silico screening of various pyrimidine and pyridine derivatives against the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, has been performed. nih.gov In one such study, derivatives were docked into the EGFR active site, with some compounds showing strong binding affinities, suggesting their potential as inhibitors. nih.gov Similarly, a study on pyrimidine derivatives designed as potential antibacterial agents targeting the Dihydrofolate Reductase (DHFR) enzyme reported binding energies ranging from -6.08 to -6.60 kcal/mol. unair.ac.id These values indicate favorable and spontaneous binding within the enzyme's active site. unair.ac.id

These computational approaches allow researchers to prioritize which derivatives to synthesize and test in the lab, saving time and resources. uomustansiriyah.edu.iq

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives Targeting DHFR

| Compound | Description | Binding Energy (ΔG) (kcal/mol) unair.ac.id | Inhibition Constant (Ki) (µM) unair.ac.id |

| 1 | 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | -6.39 | 20.78 |

| 2 | 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.08 | 34.88 |

| 3 | 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.60 | 14.53 |

This table demonstrates the use of molecular docking to predict the binding affinity of small molecules to a protein target. Lower binding energy values suggest stronger interactions.

DNA Interaction Studies

The ability of small molecules to interact with DNA is a critical aspect of their potential as therapeutic agents, particularly in oncology. Computational and spectroscopic studies on various pyridine derivatives have explored these interactions.

Research has shown that pyridine-containing compounds can bind to DNA through different modes, including intercalation (inserting between base pairs) and groove binding (fitting into the minor or major grooves of the DNA helix). researchgate.netrsc.org For example, a study on pyridine-4-carbohydrazide Schiff base derivatives used molecular docking to predict binding affinity to DNA, followed by experimental validation. researchgate.net The results confirmed that the compounds favored binding to the minor groove of DNA, with binding constants (Kb) in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, indicating spontaneous and stable interactions. researchgate.net Other studies on complex ruthenium-pyridine structures also demonstrated a mixed mode of interaction with DNA, suggesting their potential as anticancer agents. rsc.org

Toxicological and Metabolic Studies of this compound Derivatives

Understanding the metabolic fate and potential toxicity of a compound is crucial for its development for any application.

Cytochrome P450-Mediated Metabolism

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and pollutants. youtube.com These enzymes typically modify the compound to make it more water-soluble and easier to excrete.

Specific metabolic studies on this compound are not readily found. However, research on a structurally related compound, N-(2-methoxyphenyl)hydroxylamine, provides significant insight. This compound is a metabolite of the carcinogen o-anisidine (B45086) (2-methoxyaniline). nih.govnih.gov Studies using human liver microsomes and recombinant human CYP enzymes found that this metabolite is further processed, primarily back to o-anisidine. nih.gov The key enzymes identified in this reduction were CYP3A4, CYP2E1, and CYP2C, with CYP2E1 and others like CYP1A2 also showing high efficiency. nih.govnih.gov Given the structural similarity, it is plausible that the 2-methoxypyridine moiety of this compound would also be a substrate for these major drug-metabolizing enzymes.

Hepatobiliary Toxicity Investigations

The liver is a primary site for metabolizing foreign substances and is therefore susceptible to chemical-induced injury. Toxicological assessments of pyridine itself have identified the liver as a major target organ. cdc.gov In animal studies, oral administration of pyridine led to increased liver weight and inflammatory lesions, including bile duct proliferation. cdc.gov While these findings relate to the parent pyridine molecule, they underscore the importance of evaluating the potential for hepatotoxicity in any new pyridine derivative. The toxicity of substituted pyridines can vary significantly based on the nature and position of the functional groups. nih.gov Therefore, any derivative of this compound would require specific toxicological evaluation to determine its safety profile.

Q & A

Q. Key Considerations

- Solvent Choice : Ethanol enhances solubility of polar intermediates, while dichloroethane aids in stabilizing reactive intermediates.

- Catalyst Selection : Guanidine hydrochloride acts as a cyclization promoter in basic conditions .

How can researchers characterize the purity and structural integrity of this compound?

Basic

Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy, ethanol groups) and confirm substitution patterns on the pyridine ring. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while hydroxyl protons appear as broad singlets .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides bond lengths and angles (e.g., C–O bond lengths of ~1.43 Å in methoxy groups) .

Q. Methodological Table :

| Technique | Application | Example Data from Evidence |

|---|---|---|

| ¹H NMR | Confirms methoxy and ethanol groups | δ 3.9 ppm (OCH₃) |

| X-ray | Resolves crystal packing and stereochemistry | C7–O bond: 1.43 Å |

| HRMS | Validates molecular ion ([M+H]⁺) | m/z calculated: 168.12 |

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. To address this:

- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity. For example, HSQC can resolve overlapping signals in pyridine derivatives .

- HPLC-PDA/MS : Detects impurities or degradation products. A study on similar pyridine derivatives used reverse-phase HPLC with a C18 column (MeCN:H₂O gradient) to isolate pure fractions .

How can aqueous solubility of this compound derivatives be improved for biological assays?

Advanced

Derivatization strategies include:

- Introduction of Ionic Groups : Sulfonation or carboxylation enhances hydrophilicity.

- Prodrug Formation : Conjugation with phosphate or glycosyl groups improves solubility.

- Michael Addition : As demonstrated for dihydronaphthalenone derivatives, adding guanidine via Michael reaction increases water solubility while retaining bioactivity .

Q. Example Optimization Table :

| Strategy | Solubility (mg/mL) | Bioactivity Retention |

|---|---|---|

| Guanidine adduct | 12.5 | 85% (anti-inflammatory) |

| Sulfonation | 8.2 | 70% (antitumor) |

What are the potential biological applications of this compound derivatives?

Advanced

Pyridine derivatives are explored for:

- Antitumor Activity : Inhibition of retinoic acid metabolism enzymes (e.g., CYP26B1) .

- Anti-inflammatory Effects : Modulation of NF-κB or PI3K/AKT pathways, as seen in related dihydrobenzoquinazolinamines .

- Neuroprotective Roles : Fluorinated analogs show promise in BV2 microglial cell models for neuroinflammation .

Q. Experimental Design Tip :

- In Vitro Assays : Use lipopolysaccharide (LPS)-stimulated BV2 cells to assess anti-neuroinflammatory activity via TNF-α/IL-6 ELISA .

How do substituents on the pyridine ring influence reactivity in cross-coupling reactions?

Q. Advanced

- Electron-Donating Groups (e.g., methoxy) : Activate the pyridine ring toward electrophilic substitution at the para position.

- Steric Effects : Bulky groups at the 2-position hinder Suzuki-Miyaura coupling. For example, 2-methoxy groups reduce Pd-catalyzed coupling efficiency by 30% compared to unsubstituted pyridines .

Q. Reactivity Comparison :

| Substituent Position | Coupling Efficiency (%) |

|---|---|

| 2-Methoxy | 65 |

| 4-Methoxy | 85 |

| Unsubstituted | 90 |

What computational methods predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict LogP and blood-brain barrier permeability.

- Docking Studies : Use AutoDock Vina to assess binding affinity to targets like 5-HT2C receptors .

- ADMET Prediction : SwissADME or ADMETlab estimate absorption, metabolism, and toxicity.

Case Study :

A fluoro-substituted analog showed a predicted LogP of 2.1 (ideal for oral bioavailability) and moderate CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.